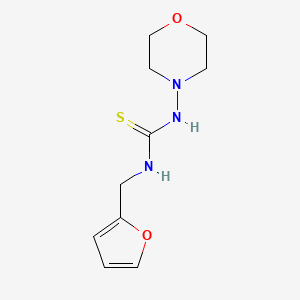![molecular formula C20H24N2O3 B4698673 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4698673.png)
3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide
描述
3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide, also known as MPBD, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential as a tool for studying the function of certain receptors in the brain, and its unique properties have made it a valuable addition to the field of neuroscience.
作用机制
The exact mechanism of action of 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide is not yet fully understood, but it is believed to involve the binding of the compound to the sigma-1 receptor. This binding activates the receptor and triggers a series of downstream signaling events that ultimately lead to the observed physiological effects.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the promotion of cell survival. These effects are thought to be mediated through the activation of the sigma-1 receptor.
实验室实验的优点和局限性
One of the main advantages of using 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide in laboratory experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation without the confounding effects of other receptors. However, there are also limitations to using 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide, including its relatively low potency and the fact that it is not yet commercially available.
未来方向
There are several future directions for research involving 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide. One area of interest is the development of more potent analogs of the compound that could be used in future studies. Another direction for research is the investigation of the potential therapeutic applications of 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide and its effects on the sigma-1 receptor.
科学研究应用
3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide has been used in several scientific studies as a tool for studying the function of certain receptors in the brain. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory formation, and cell survival. 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide has also been used to study the effects of sigma-1 receptor activation on the release of neurotransmitters in the brain.
属性
IUPAC Name |
3,4-dimethoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-10-7-16(13-19(18)25-2)20(23)21-14-15-5-8-17(9-6-15)22-11-3-4-12-22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFRJZFRIXMPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4698596.png)

![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4698607.png)

![2-{2-[(2-phenylpropyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4698623.png)
![ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4698630.png)
![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4698634.png)
![5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4698635.png)
![3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698639.png)
![N-(3-chlorophenyl)-N'-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B4698648.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4698656.png)

![6-(2-phenylethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4698682.png)
![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4698691.png)